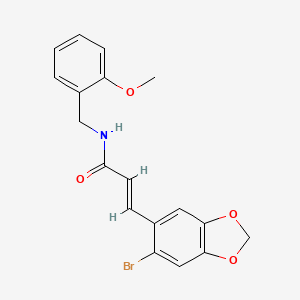

(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-2-propenamide

CAS No.: 1164476-09-8

Cat. No.: VC6500851

Molecular Formula: C18H16BrNO4

Molecular Weight: 390.233

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1164476-09-8 |

|---|---|

| Molecular Formula | C18H16BrNO4 |

| Molecular Weight | 390.233 |

| IUPAC Name | (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-[(2-methoxyphenyl)methyl]prop-2-enamide |

| Standard InChI | InChI=1S/C18H16BrNO4/c1-22-15-5-3-2-4-13(15)10-20-18(21)7-6-12-8-16-17(9-14(12)19)24-11-23-16/h2-9H,10-11H2,1H3,(H,20,21)/b7-6+ |

| Standard InChI Key | PZJKGXRRMVXNPE-VOTSOKGWSA-N |

| SMILES | COC1=CC=CC=C1CNC(=O)C=CC2=CC3=C(C=C2Br)OCO3 |

Introduction

Structural Features:

-

Core Framework: The molecule contains a 1,3-benzodioxole ring substituted with a bromine atom at the 6th position.

-

Propenamide Moiety: The (E)-configuration indicates a trans arrangement around the double bond in the propenamide group.

-

Substituents:

-

A methoxybenzyl group attached to the nitrogen atom of the amide.

-

A bromo-substituted benzodioxole group linked to the propenamide backbone.

-

Synthesis

The synthesis of (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-2-propenamide typically involves:

-

Preparation of the Benzodioxole Intermediate:

-

Bromination of a benzodioxole precursor using brominating agents like NBS (N-bromosuccinimide).

-

-

Formation of the Propenamide Backbone:

-

Coupling of the brominated benzodioxole with an appropriate propenoic acid derivative under E-selective conditions.

-

-

Amide Bond Formation:

-

Reaction of the intermediate with 2-methoxybenzylamine using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

-

Reaction Scheme:

The general reaction pathway can be summarized as follows:

Analytical Characterization

The structure and purity of the compound can be confirmed using advanced spectroscopic techniques:

| Technique | Key Observations |

|---|---|

| NMR Spectroscopy | Chemical shifts for aromatic protons, methoxy group, and amide NH signals. |

| Mass Spectrometry (MS) | Molecular ion peak at , confirming molecular weight. |

| Infrared (IR) Spectroscopy | Peaks for C=O stretching (~1650 cm) and aromatic C-H vibrations. |

| X-ray Crystallography | Provides detailed spatial arrangement, confirming (E)-configuration. |

Medicinal Chemistry

The compound's structural motifs suggest potential bioactivity:

-

Bromo Substituent: Known to enhance binding affinity in drug-receptor interactions.

-

Benzodioxole Ring: Commonly found in bioactive molecules with antimicrobial or anticancer properties.

-

Propenamide Group: May act as a Michael acceptor, enabling covalent interactions with biological targets.

Material Science

The conjugated system and electron-donating methoxy group could make it useful in:

-

Organic semiconductors.

-

Photochemical applications.

Comparative Analysis

To better understand this compound's significance, it can be compared with structurally related molecules:

Research Outlook

Further studies are required to explore:

-

Biological Activity Screening:

-

Testing for antimicrobial, anticancer, or anti-inflammatory properties.

-

-

Toxicological Studies:

-

Evaluating safety profiles for pharmaceutical use.

-

-

Material Applications:

-

Investigating electronic properties for optoelectronic devices.

-

This comprehensive analysis highlights the chemical significance of (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-2-propenamide and its potential applications across various scientific fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume